1,1,1,2,3,3-Hexafluoro-2-methoxypropane

Description

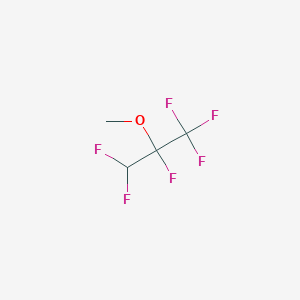

Structure

2D Structure

3D Structure

Properties

CAS No. |

568550-25-4 |

|---|---|

Molecular Formula |

C4H4F6O |

Molecular Weight |

182.06 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-methoxypropane |

InChI |

InChI=1S/C4H4F6O/c1-11-3(7,2(5)6)4(8,9)10/h2H,1H3 |

InChI Key |

PJEHWIWMSWGDDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Strategies and Reaction Mechanisms for 1,1,1,2,3,3 Hexafluoro 2 Methoxypropane

Precursor Synthesis and Intermediate Compound Derivatization

The foundation for synthesizing 1,1,1,2,3,3-hexafluoro-2-methoxypropane often lies in the careful selection and modification of readily available fluorinated precursors.

A primary and extensively studied precursor for the synthesis of fluorinated ethers is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govchemicalbook.com HFIP is a versatile fluorinated fine chemical that serves as a building block for various pharmaceuticals and other fluorinated compounds. chemicalbook.com Its unique properties, including high polarity and strong hydrogen-bonding capabilities, make it a reactive starting material. wikipedia.orgnih.gov

One significant synthetic route involves the derivatization of HFIP through chloromethylation. This process transforms HFIP into an intermediate, 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)-propane, which can subsequently be converted to the final product. nih.govsemanticscholar.org This two-step synthesis focuses on an initial chloromethylation reaction followed by a halogen-exchange fluorination. nih.govsemanticscholar.org The optimization of this process has been a subject of research to improve efficiency by reducing reaction times and the quantities of starting materials. nih.gov For instance, the chloromethylation of HFIP, which traditionally required 24 hours, has been optimized to be completed in 4 hours. nih.govsemanticscholar.org

An innovative approach to synthesizing this compound involves the use of a novel carboxylic acid intermediate, 2-methoxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid, or its salts. google.comgoogle.com This method provides an efficient and cost-effective pathway to the target compound. google.com

The synthesis starts with a known hydroxycarboxylic ester, (CF₃)₂C(OH)COOR, which is methylated to form the novel carboxylic acid intermediate, (CF₃)₂C(OCH₃)COOH. google.com The target ether is then produced via a decarboxylation reaction, which is achieved by heating the carboxylic acid or its salt. google.comgoogle.com This thermal treatment yields this compound in good yield through a relatively simple process. google.com The reaction is typically conducted in a sealed system under an inert atmosphere, with reaction times ranging from 1 to 10 hours depending on the temperature and other additives. google.com

Targeted Etherification Reactions

Direct etherification of hexafluorinated propanols represents a more direct synthetic route to the target molecule. These methods focus on the formation of the ether linkage through methylation.

The direct methylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a key strategy for producing this compound, also known as 1,1,1,3,3,3-hexafluoroisopropyl methyl ether (HFE-356mmz). google.comresearchgate.net Various methylating agents can be employed in this process. One documented method involves the reaction of HFIP with a methylating agent such as dimethyl sulfate (B86663) to form the sevomethyl ether. nih.gov

Another approach is the vapor-phase methylation of HFIP, which has been developed for large-scale production. researchgate.net This method offers a potentially cleaner and more continuous process compared to batch reactions in the liquid phase. The table below summarizes different methylation approaches.

| Precursor | Methylating Agent/Method | Catalyst/Conditions | Product |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dimethyl sulfate | Not specified | This compound nih.gov |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Vapor-phase methylation | Metal fluorides or Mixed oxides of Mg and Al | This compound researchgate.net |

This table presents a summary of methylation methodologies based on available research data.

Catalysis plays a crucial role in enhancing the efficiency and feasibility of fluorinated ether synthesis. Both vapor-phase catalysis and phase-transfer catalysis (PTC) are notable approaches.

Vapor-Phase Catalysis: The large-scale synthesis of this compound has been successfully achieved through the vapor-phase methylation of HFIP. researchgate.net This method utilizes catalysts such as mixed oxides of magnesium and aluminum. The efficiency of these catalysts is determined by their surface acid-base properties. researchgate.net This approach is presented as a more universal, operable, and cost-effective process due to the use of common and inexpensive catalysts. researchgate.net

Phase Transfer Catalysis (PTC): PTC is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). mdma.chcrdeepjournal.org A phase-transfer agent, typically a quaternary ammonium (B1175870) salt, transports one reactant across the interface into the other phase where the reaction occurs. mdma.chmdpi.com In the context of fluorinated ether synthesis, PTC can be applied to halogen-exchange reactions. For example, the conversion of 1,1,1,3,3,3-hexafluoro-2-propyl chloromethyl ether to a fluorinated product using a fluoride (B91410) salt like KF can be facilitated by PTC. google.com While specific applications of PTC for this compound are not extensively detailed, the principles of PTC are highly relevant for such nucleophilic substitution reactions, potentially increasing reaction rates and yields. crdeepjournal.org

Fluorination Reactions and Olefin Precursors

An alternative synthetic pathway utilizes an olefinic precursor, which is subsequently fluorinated to yield the target saturated ether. This route is often linked to the carboxylic acid intermediate pathway, as the olefin can be generated as a byproduct. google.comgoogle.com

The specific olefin precursor is 1,1,1,2,3,3-hexafluoro-2-methoxy-2-propene (CF₂=C(CF₃)(OCH₃)). google.com This compound is formed as a byproduct during the decarboxylation of 2-methoxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid. google.comgoogle.com Instead of being treated as waste, this olefin can be efficiently converted to the desired product. google.com

The conversion is achieved by reacting the olefin with a fluorinating agent. google.comgoogle.com This reaction involves the addition of hydrogen fluoride across the double bond of the olefin. Suitable fluorinating agents are represented by the formula MF·(HF)n. google.comgoogle.com The table below lists the fluorinating agents mentioned in the literature.

| Fluorinating Agent Formula | M | n (integer) |

| MF·(HF)n | H, Na, K, or Cs | 0 to 2 |

This table details the composition of fluorinating agents used in the conversion of the olefin precursor, based on patent literature. google.comgoogle.com

Hydrofluorination of Fluorinated Propenes

A primary route for the synthesis of this compound involves the hydrofluorination of a fluorinated propene. Specifically, the process utilizes 1,1,3,3,3-pentafluoro-2-methoxy-1-propene as the starting material. This olefin compound is reacted with a suitable fluorinating agent to achieve the addition of hydrogen and fluorine across the double bond. google.com

The reaction can be carried out using fluorinating agents represented by the general formula MF·(HF)n, where M can be hydrogen, sodium, potassium, or cesium, and n is an integer from 0 to 2. google.com This method directly converts the pentafluorinated propene into the desired hexafluorinated propane (B168953) product.

Addition Reactions to Unsaturated Fluorinated Compounds

Elaborating on the hydrofluorination strategy, the core of the synthesis is an addition reaction to an unsaturated fluorinated compound. google.com The π electrons of the double bond in 1,1,3,3,3-pentafluoro-2-methoxy-1-propene initiate the reaction by attacking the electrophilic hydrogen of the hydrogen fluoride (HF) reagent. This process is a classic example of an electrophilic addition reaction. chemistrysteps.comlumenlearning.com The reaction effectively saturates the carbon-carbon double bond, yielding the stable propane backbone of the target molecule. google.com

The following table summarizes a typical synthetic pathway for this addition reaction.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1,1,3,3,3-Pentafluoro-2-methoxy-1-propene | Fluorinating Agent (e.g., HF) | This compound | Hydrofluorination / Electrophilic Addition |

Reaction Mechanism Elucidation and Kinetic Studies

The reaction for the synthesis of this compound from its unsaturated precursor proceeds via an electrophilic addition mechanism. This mechanism is initiated by the attack of the alkene's π-electron system on an electrophile, typically a proton (H+) from hydrogen fluoride. lumenlearning.com

The mechanism unfolds in two primary steps:

Formation of a Carbocation Intermediate : The π bond of the fluorinated propene attacks the hydrogen atom of the H-F molecule. This leads to the formation of a C-H bond and breaks the H-F bond, releasing a fluoride anion (F-). The result is a carbocation intermediate, where one of the carbon atoms from the original double bond bears a positive charge. libretexts.org The rate-determining step of this reaction is the formation of this carbocation. chemistrysteps.com

Nucleophilic Attack : The fluoride anion, acting as a nucleophile, then attacks the positively charged carbon atom of the carbocation. libretexts.org This step forms the final C-F bond, resulting in the neutral, saturated product, this compound.

The regioselectivity of this addition is influenced by the electronic properties of the fluorinated alkene. The presence of highly electronegative fluorine atoms significantly impacts the electron density of the double bond and the stability of the potential carbocation intermediates. In reactions with unsymmetrical alkenes, the addition of HX typically follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more existing hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.orgmasterorganicchemistry.com

Kinetic studies on similar electrophilic additions show that the reaction rate is influenced by several factors. The rate generally increases with the stability of the carbocation intermediate. lumenlearning.com Furthermore, the strength of the hydrogen-halogen bond affects the reaction rate; the very strong H-F bond can make hydrofluorination reactions slower compared to those with other hydrogen halides. libretexts.org For this specific synthesis, the reaction is a second-order process, with the rate dependent on the concentrations of both the alkene and the hydrogen halide. libretexts.org

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of the reaction conditions. Key parameters that can be adjusted include temperature, reaction time, and the choice of solvent and catalyst.

In one described pathway, the reaction is allowed to proceed for approximately 3 hours at reflux temperature to ensure the complete consumption of the starting materials. google.com General strategies for optimizing such synthetic pathways often involve a systematic approach to adjusting these variables to maximize product yield while minimizing reaction time and the formation of byproducts. nih.gov For instance, conducting the reaction in a sealed system under an inert atmosphere, such as nitrogen, is a preferred condition to prevent side reactions with atmospheric components.

Isolation and Purification Methodologies

Following the completion of the synthesis reaction, a multi-step process is required to isolate and purify the this compound from the reaction mixture. Common techniques employed include extraction and distillation. google.com

A typical purification procedure begins with a work-up phase. Water is often added to the reaction mixture, which allows for the separation of the aqueous and organic layers. google.com The crude product, being a fluorinated ether, is typically immiscible with water and forms a distinct organic phase. This organic layer, containing the desired product, is then separated. google.com This extraction process helps to remove water-soluble impurities and unreacted inorganic reagents.

The separated organic layer may then be washed, dried over a drying agent like magnesium sulfate (MgSO4) to remove residual water, and subsequently purified by distillation. google.comnih.gov Distillation separates compounds based on differences in their boiling points. For this product, distillation under reduced pressure may be employed to lower the boiling point and prevent thermal decomposition, ultimately yielding the highly pure this compound. google.com

Structural Characterization and Spectroscopic Analysis of 1,1,1,2,3,3 Hexafluoro 2 Methoxypropane

Vibrational Spectroscopy Investigations (Raman and Infrared)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for identifying the functional groups and determining the molecular structure of a compound by probing its vibrational modes.

Assignment of Fundamental Vibrational Modes

The infrared spectrum of 1,1,1,2,3,3-Hexafluoro-2-methoxypropane has been recorded and is available in the HITRAN2016 molecular spectroscopic database, covering the range of 450–3200 cm⁻¹. hitran.orgdlr.de The vibrational modes of this molecule are dominated by the contributions from the C-H, C-O, and C-F bonds.

The C-H stretching vibrations of the methoxy (B1213986) group are typically observed in the 2800-3000 cm⁻¹ region. The ether C-O-C stretching vibrations are expected to produce strong absorption bands in the fingerprint region, generally between 1050 and 1150 cm⁻¹. For fluorinated ethers, these C-O stretching modes can be influenced by the highly electronegative fluorine atoms.

The most intense and characteristic bands in the IR spectrum of highly fluorinated compounds are those corresponding to the C-F stretching modes. These typically appear in the 1000-1400 cm⁻¹ range. The presence of two trifluoromethyl (CF₃) groups in this compound would be expected to give rise to multiple strong absorption bands in this region, corresponding to symmetric and asymmetric stretching vibrations.

A detailed assignment of the fundamental vibrational modes based on experimental data for this compound is not extensively available in the public literature. However, a general assignment can be proposed based on the analysis of related fluorinated ethers.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| ν(C-H) | 2800 - 3000 | Stretching vibrations of the methyl group. |

| δ(C-H) | 1400 - 1500 | Bending vibrations of the methyl group. |

| ν(C-F) | 1000 - 1400 | Strong, multiple bands from symmetric and asymmetric stretching of CF₃ groups. |

| ν(C-O-C) | 1050 - 1150 | Asymmetric and symmetric stretching of the ether linkage. |

| δ(C-F) | 500 - 800 | Bending and deformation modes of the CF₃ groups. |

Analysis of Conformational Isomers and Stability

The rotation around the C-O and C-C single bonds in this compound can lead to the existence of different conformational isomers. The stability of these conformers is influenced by steric hindrance between the bulky trifluoromethyl groups and the methoxy group, as well as electrostatic interactions between the electronegative fluorine atoms and the oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H, ¹⁹F, and ¹³C NMR Spectral Analysis for Structural Elucidation

For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the three equivalent protons of the methoxy group (O-CH₃) and a septet for the single proton at the C2 position, which is coupled to the six equivalent fluorine atoms of the two CF₃ groups.

¹⁹F NMR: The fluorine NMR spectrum would be expected to show a doublet for the six equivalent fluorine atoms of the two CF₃ groups, due to coupling with the single proton at the C2 position. A ¹⁹F NMR spectrum for this compound is noted as being available in the SpectraBase database. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methoxy carbon, the C2 carbon, and the carbons of the two equivalent CF₃ groups. The signals for the carbons attached to fluorine would be split into complex multiplets due to C-F coupling.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling |

| ¹H (O-CH₃) | ~3.5 - 4.0 | Singlet | - |

| ¹H (C2-H) | ~4.0 - 4.5 | Septet | J(H-F) |

| ¹⁹F (CF₃) | -70 to -80 | Doublet | J(F-H) |

| ¹³C (O-CH₃) | ~50 - 60 | Singlet | - |

| ¹³C (C2) | ~70 - 80 | Multiplet | J(C-F) |

| ¹³C (CF₃) | ~120 - 130 | Quartet | J(C-F) |

Chiral Discrimination Studies of Related Enantiomeric Fluorinated Compounds via NMR

While this compound itself is not chiral, the principles of NMR-based chiral discrimination are highly relevant for related enantiomeric fluorinated compounds. The introduction of a chiral center, for example by replacing one of the CF₃ groups with a different substituent, would result in enantiomers.

The differentiation of enantiomers by NMR is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are distinguishable in the NMR spectrum. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make ¹⁹F NMR a particularly powerful tool for chiral discrimination of fluorinated compounds. The diastereomeric environments lead to separate ¹⁹F signals for each enantiomer, allowing for the determination of enantiomeric excess.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization.

For this compound (molar mass: 182.06 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 182, corresponding to the intact molecule with one electron removed. The fragmentation of this molecular ion would proceed through various pathways, primarily involving the cleavage of C-C and C-O bonds.

A study involving quadrupole mass spectrometry of hexafluoroisopropyl methyl ether identified CO and CO₂ as fragments, along with an oxygen-containing fragment, C₃H₂F₃O₂⁺. google.com The fragmentation of ethers often involves the loss of an alkyl group or an alkoxy group. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a CF₃ radical and the formation of a stable oxonium ion.

Loss of the methoxy group: Cleavage of the C-O bond to lose a ·OCH₃ radical.

Loss of a methyl group: Cleavage of the O-CH₃ bond to lose a ·CH₃ radical.

Rearrangement reactions: Possible rearrangements involving the fluorine atoms.

| m/z Value | Possible Fragment Ion | Likely Neutral Loss |

| 182 | [C₄H₄F₆O]⁺ | - |

| 167 | [C₃HF₆O]⁺ | ·CH₃ |

| 151 | [C₄H₄F₅O]⁺ | ·F (unlikely) |

| 113 | [C₃H₄F₃O]⁺ | ·CF₃ |

| 69 | [CF₃]⁺ | ·C₃H₄F₃O |

| 31 | [OCH₃]⁺ | ·C₃HF₆ |

X-ray Crystallography of Solid Forms or Derivatives

A comprehensive search of scientific literature and crystallographic databases reveals no available X-ray crystallography data for this compound in its solid form or for any of its derivatives. This indicates that the crystal structure of this compound has not been determined or the results have not been published in publicly accessible resources.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis provides fundamental data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is crucial for understanding the solid-state packing, intermolecular interactions, and conformational properties of a molecule.

Due to the absence of experimental crystallographic studies for this compound, a data table detailing its crystallographic parameters cannot be provided. Further research involving the crystallization of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure.

Computational Chemistry and Molecular Modeling of 1,1,1,2,3,3 Hexafluoro 2 Methoxypropane

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods for calculating electronic structure. mpg.descispace.com Ab initio methods are based on first principles, using the Schrödinger equation without empirical data. core.ac.uk DFT, on the other hand, is a quantum mechanical method that determines the electronic structure of a system based on its electron density. mpg.descispace.com

For a molecule like 1,1,1,2,3,3-hexafluoro-2-methoxypropane, these methods can be used to compute a variety of properties. DFT calculations, for instance, have been used to determine the molecular structures, electron affinities, and dissociation energies of related molecules like hexafluorobenzene. researchgate.net Studies on fluorinated dimethyl ethers have employed ab initio methods to investigate proton affinity and geometric changes upon protonation, providing insight into their basicity. core.ac.uknasa.gov These calculations typically involve selecting a functional (e.g., B3LYP, wB97XD) and a basis set (e.g., cc-pVDZ) to optimize the molecular geometry and predict electronic properties. nih.gov

Illustrative Data from a Hypothetical DFT Calculation:

| Property | Calculated Value (Hypothetical) |

|---|---|

| Total Energy | -985.43 Hartrees |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

The potential energy surface (PES) is a central concept in chemistry that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgmuni.cz For a flexible molecule such as this compound, exploring its conformational energy landscape is crucial to identify stable conformers (energy minima) and transition states between them.

This analysis involves systematically changing key dihedral angles (torsional angles) within the molecule and calculating the energy at each point to map out the PES. hsu-hh.denih.gov For instance, the rotation around the C-C and C-O bonds would be critical. Studies on propane (B168953) dimers and other small alkanes have utilized high-level ab initio calculations to create detailed potential energy surfaces, which are then used to predict thermophysical properties. hsu-hh.denih.govresearchgate.net Such an analysis for this compound would reveal the most likely shapes the molecule adopts and the energy barriers to interconversion between them.

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and charge distribution within a molecule in a way that aligns with classical Lewis structures. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals representing core electrons, lone pairs, and bonds. wikipedia.org

NBO analysis provides a quantitative picture of bonding, including the hybridization of atomic orbitals and the polarization of chemical bonds. fluorine1.rufluorine1.ru It can also quantify delocalization effects by analyzing interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). wisc.edufluorine1.ru For this compound, an NBO analysis would detail the nature of the C-F, C-H, C-C, and C-O bonds, and the distribution of atomic charges, highlighting the strong electron-withdrawing effect of the fluorine atoms. rsc.org

Example of NBO Charges (Hypothetical):

| Atom | Natural Charge (e) |

|---|---|

| O (methoxy) | -0.65 |

| C (methoxy) | +0.15 |

| C2 (propane backbone) | +0.40 |

| Average F | -0.42 |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. psu.eduacs.org

For this compound, MD simulations could be used to study its properties as a pure liquid or in a mixture with other solvents. These simulations can predict bulk properties like density and viscosity and provide detailed insight into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. nih.gov For example, MD simulations of fluorinated ethers in electrolyte solutions have been used to understand ion solvation and transport behavior. wpmucdn.com Similar simulations would reveal how molecules of this compound arrange themselves and interact with each other or with other chemical species.

Structural-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are modeling approaches used to correlate the chemical structure of a compound with its physical properties or biological activity. nih.gov SAR provides qualitative relationships, while QSAR establishes mathematical models. nih.govlitfl.comjayandjames.com

These models are particularly valuable in fields like drug discovery and toxicology for predicting the properties of new or untested chemicals. nih.govresearchgate.net The development of QSAR models for halogenated ethers, for example, has been used to investigate their anesthetic action by correlating molecular descriptors (like lipophilicity and polarizability) with anesthetic potency. nih.gov

Developing a predictive QSAR model involves several key steps. First, a dataset of compounds with known properties or activities is compiled. Second, a set of molecular descriptors—numerical values that encode different aspects of a molecule's structure—is calculated for each compound. mdpi.com These can range from simple counts of atoms to complex quantum-chemically derived values. nih.gov

Finally, statistical methods or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity. researchgate.netnih.gov For a compound like this compound, a QSAR model could be developed to predict its potential for specific interactions, such as binding to a biological receptor, based on its structural features and comparison with a database of similar fluorinated substances. nih.govmdpi.comacs.org Such models are crucial for screening large numbers of chemicals and prioritizing them for experimental testing. aftonchemical.com

Investigation of Hydrogen Bonding and Other Molecular Forces in Chemical Mechanisms

Computational studies are pivotal in elucidating the nature and impact of non-covalent interactions on the chemical mechanisms involving this compound. While this molecule itself does not possess a hydrogen atom bonded to a highly electronegative atom (N, O, or F), and therefore cannot act as a traditional hydrogen bond donor, its oxygen atom can participate as a hydrogen bond acceptor. Furthermore, the molecule is subject to a variety of other intermolecular forces that influence its reactivity and physical properties.

In the context of chemical reactions, the methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor, interacting with protic solvents or reagents that are hydrogen bond donors. This interaction can play a crucial role in reaction mechanisms by stabilizing transition states or activating the molecule for nucleophilic or electrophilic attack.

Computational models allow for the quantification of these interactions. For instance, molecular dynamics simulations can provide insights into the preferred orientations and interaction energies between this compound and other molecules. Quantum chemical calculations can be employed to determine the strength of potential hydrogen bonds and the magnitude of the dipole moment.

Research on structurally similar fluorinated compounds, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), highlights the significant role of hydrogen bonding in their chemical behavior. researchgate.netresearchgate.net Although this compound lacks the hydroxyl group of HFIP, the principles of hydrogen bond acceptance by the ether oxygen are analogous.

Detailed Research Findings

While specific computational studies on the hydrogen bonding and molecular forces of this compound are not extensively available in the public domain, we can infer its behavior based on fundamental principles and studies of related molecules. The following table summarizes the expected intermolecular forces and their potential impact on chemical mechanisms.

| Intermolecular Force | Description | Potential Role in Chemical Mechanisms |

| London Dispersion Forces | Temporary fluctuating dipoles due to the movement of electrons. Strength increases with the number of electrons. | Contribute to the overall stability of molecular aggregates and influence solvation effects. |

| Dipole-Dipole Interactions | Attraction between the positive end of one polar molecule and the negative end of another. | Influence the orientation of molecules in the transition state and affect reaction rates in polar solvents. |

| Hydrogen Bonding (Acceptor) | The oxygen atom of the methoxy group can accept a hydrogen bond from a donor molecule (e.g., water, alcohol). | Stabilization of protic reagents or catalysts, potentially lowering the activation energy of a reaction. Can influence the regioselectivity and stereoselectivity of reactions. |

Further computational investigations would be invaluable to precisely quantify the energetic contributions of these forces in specific reaction pathways involving this compound. Such studies could involve mapping the potential energy surface of its interactions with various reagents and solvents to provide a more detailed understanding of its chemical reactivity.

Based on a comprehensive search of publicly available scientific literature, there is no research data available for the specific thermophysical and phase behavior properties of the chemical compound This compound as required by the provided outline.

The search for experimental and correlated data on this specific compound yielded no results for the following topics:

Equation of State Development and Validation: No studies detailing the measurement of Pressure-Volume-Temperature (pvT) relationships or the application of virial equations of state were found.

Transport Properties Measurement and Correlation: No literature on thermal conductivity studies (e.g., using the transient hot wire method) or kinematic viscosity measurements (e.g., using the tandem capillary tubes method) is available.

Acoustic and Dielectric Property Investigations: No research papers investigating the acoustic or dielectric properties of this compound could be located.

It is important to note that a significant body of research exists for a closely related isomer, 1,1,1,3,3,3-Hexafluoro-2-methoxypropane (also known as HFE-356mmz). Studies on this isomer cover many of the topics requested, including pvT properties, virial equations, and acoustic and dielectric measurements. However, as per the strict instructions to focus solely on this compound, the data for its isomer cannot be substituted.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed content for This compound at this time.

Thermophysical Properties and Phase Behavior Research of 1,1,1,2,3,3 Hexafluoro 2 Methoxypropane

Acoustic and Dielectric Property Investigations

Sound Velocity Measurements and Derivation of Ideal-Gas Heat Capacity and Enthalpy

There is no available research data on the experimental measurement of sound velocity in 1,1,1,2,3,3-Hexafluoro-2-methoxypropane. Consequently, values for its ideal-gas heat capacity and enthalpy, which are often derived from sound velocity measurements, have not been published.

Dielectric Permittivity Characterization

Information regarding the dielectric permittivity of this compound is not found in the reviewed scientific literature.

Phase Equilibria and Azeotropic Mixture Formation Studies

Characterization of Azeotropic Compositions with Co-solvents

There is no available data characterizing the formation of azeotropic mixtures between this compound and various co-solvents.

Boiling Point Behavior at Constant Pressure

Without studies on its azeotropic behavior, there is no information on the boiling point characteristics of potential azeotropic mixtures containing this compound at constant pressure.

Further experimental investigation is required to determine the thermophysical and phase-behavior properties of this compound.

Chemical Reactivity, Stability, and Degradation Studies of 1,1,1,2,3,3 Hexafluoro 2 Methoxypropane

Thermal Stability and Pyrolysis Investigations

The response of 1,1,1,2,3,3-Hexafluoro-2-methoxypropane to high temperatures is a critical aspect of its chemical profile. While considered thermally stable for its intended applications, decomposition will occur at elevated temperatures, a process known as pyrolysis.

When subjected to sufficient thermal energy, this compound breaks down, yielding smaller, more stable molecules. The primary decomposition products identified are inorganic gases. Thermal decomposition can lead to the formation of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF). halocarbon.comhalocarbon.com The presence of fluorine in the molecule's structure means that toxic fluorine-based pyrolysis products can also be formed. daikinchemicals.com

Table 1: Identified Thermal Decomposition Products

| Product Name | Chemical Formula | Citation |

|---|---|---|

| Carbon Monoxide | CO | halocarbon.comhalocarbon.com |

| Carbon Dioxide | CO2 | halocarbon.comhalocarbon.com |

| Hydrogen Fluoride | HF | halocarbon.comhalocarbon.com |

| Toxic Fluorine-Based Pyrolysis Products | Variable | daikinchemicals.com |

The study of reaction kinetics for thermal degradation involves determining the rate at which the compound decomposes at various temperatures. This is often accomplished using techniques such as thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. The data from such analyses can be used with various isoconversional models to calculate kinetic parameters like activation energy, which represents the energy barrier for the decomposition reaction. nih.govbiointerfaceresearch.com

Common kinetic models employed for analyzing the solid-state decomposition of chemical compounds include the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods. biointerfaceresearch.com More advanced approaches, such as the use of artificial neural networks, can simultaneously evaluate multiple kinetic models to provide a more comprehensive understanding of the degradation mechanism. nih.gov While these methodologies are standard for assessing thermal stability, specific kinetic parameters and the precise reaction model for the thermal degradation of this compound are not detailed in the available literature.

Oxidative Stability and Compatibility with Strong Oxidizing Agents

Under normal conditions, this compound is considered stable and does not have oxidizing properties. halocarbon.com However, its stability is compromised in the presence of highly reactive substances. The compound is known to be incompatible with strong oxidizing agents. halocarbon.comhalocarbon.com Contact with these agents can lead to vigorous reactions. Additionally, it shows incompatibility with other classes of reactive materials. halocarbon.comhalocarbon.com

Table 2: Materials Incompatible with this compound

| Material Class | Examples | Citation |

|---|---|---|

| Strong Oxidizing Agents | Nitrates, Peroxides, Chromates | halocarbon.comhalocarbon.com |

| Alkalis and Alkali Metals | Sodium Hydroxide, Potassium, Sodium | halocarbon.comhalocarbon.com |

| Alkaline Earth Metals | Calcium, Magnesium | halocarbon.com |

| Other Metals | Aluminum, Zinc | halocarbon.comhalocarbon.com |

Hydrolytic Stability under Various Conditions

Hydrolytic stability refers to the resistance of a compound to reaction with water. For ethers and related acetal structures, this process is typically acid-catalyzed. The stability of 2-alkoxypropan-2-yl groups, which are structurally related to the core of this compound, is dependent on the electronic properties of the alkoxy group. beilstein-journals.org

The hydrolysis of such acetal-like structures is generally a first-order reaction with respect to the concentration of hydronium ions (H₃O⁺) in acidic conditions. beilstein-journals.org The reaction mechanism involves the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to form a stabilized carbocation intermediate. Electron-withdrawing groups tend to stabilize the acetal, making it less susceptible to hydrolysis, while electron-donating groups can increase the rate of cleavage. beilstein-journals.org Given that the methoxy (B1213986) group is a part of the this compound structure, these principles of acid-catalyzed hydrolysis would apply. However, specific quantitative data on the hydrolysis rates of this compound under varying pH and temperature conditions are not extensively documented in scientific literature.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a compound upon absorption of light energy, typically in the ultraviolet spectrum. This process can be enhanced by the presence of a photocatalyst. Studies on the structurally similar anesthetic sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane) provide insight into potential degradation pathways for this compound. mdpi.com

When subjected to photocatalytic oxidation using a titanium dioxide (TiO₂) catalyst and UV light, sevoflurane is known to degrade. mdpi.com A primary degradation product of sevoflurane under these conditions is hexafluoroisopropanol (HFIP). mdpi.com This suggests that a key photochemical degradation pathway involves the cleavage of the ether linkage. By analogy, it is plausible that the photochemical degradation of this compound would also proceed via the breaking of the C-O-C ether bond, potentially yielding hexafluoroisopropanol and methane-related fragments.

Table 3: Potential Photochemical Degradation Products (by Analogy)

| Potential Product | Basis of Postulation | Citation |

|---|---|---|

| Hexafluoroisopropanol (HFIP) | Known degradation product of the structurally similar compound, sevoflurane. | mdpi.com |

| Methanol (B129727)/Formaldehyde/Formic Acid | Potential fragments from the methoxy group upon ether bond cleavage and subsequent oxidation. | mdpi.com |

By-product Formation in Reaction Systems

During the chemical synthesis of a target compound, the formation of unintended substances, or by-products, can occur. In the production of this compound via the decarboxylation of 2-methoxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid or its salt, a specific olefin compound is formed as a by-product. google.com This olefin is identified as 2-methoxy-1,1,3,3,3-pentafluoroprop-1-ene. google.com

Furthermore, the choice of reaction conditions can influence the product mixture. If the decarboxylation is carried out as a one-pot reaction in the presence of an alcohol (ROH) used in a preceding step, the final product can be a mixture containing this residual alcohol along with the desired this compound. google.com Under normal processing and its intended use, hazardous reactions leading to by-product formation are not expected. lgcstandards.com

Table 4: By-products in the Synthesis of this compound

| By-product Name | Chemical Formula | Reaction Context | Citation |

|---|---|---|---|

| 2-methoxy-1,1,3,3,3-pentafluoroprop-1-ene | CF₂=C(CF₃)(OCH₃) | Formed during decarboxylation synthesis. | google.com |

| Starting Alcohol | ROH | Present in product mixture in certain one-pot synthesis procedures. | google.com |

Environmental Fate and Transport Research of 1,1,1,2,3,3 Hexafluoro 2 Methoxypropane

Environmental Persistence and Degradation Assessment

Available data indicates that 1,1,1,2,3,3-hexafluoro-2-methoxypropane is not readily biodegradable. halocarbon.com This resistance to microbial degradation is a common characteristic of polyfluorinated compounds, largely due to the high strength of the carbon-fluorine bond. mdpi.com While some studies have explored the biodegradation of novel functionalized hydrofluoroether alcohols, showing that the inclusion of certain functional groups can facilitate microbial transformation, the specific structure of this compound is not expected to be easily metabolized by common environmental microorganisms. nih.govoup.com The metabolic pathways for the biodegradation of such compounds, when it does occur, often involve initial enzymatic attack on non-fluorinated parts of the molecule. mdpi.com However, specific biodegradation pathways for this compound have not been documented.

Volatilization Characteristics from Aqueous Systems

This compound is expected to readily volatilize from water. halocarbon.com This is consistent with the general behavior of many volatile organic compounds with relatively low water solubility and a tendency to partition into the gas phase. The rate of volatilization from aqueous systems is influenced by factors such as water temperature, wind speed, and the compound's Henry's Law constant. researchgate.net

Mobility in Soil and Water Compartments

Bioaccumulation Potential Studies

Studies suggest that this compound has a low potential for bioaccumulation. halocarbon.com This is in line with findings for other hydrofluoroethers, which generally exhibit low octanol-water partition coefficients. nih.govresearchgate.net Bioaccumulation potential is a key factor in the environmental risk assessment of chemicals, and substances with low bioaccumulation potential are less likely to concentrate in the tissues of organisms to harmful levels.

Atmospheric Lifetimes and Global Warming Potential (GWP) Considerations

The atmospheric lifetime and Global Warming Potential (GWP) are critical parameters for assessing the climate impact of substances released into the atmosphere. While specific values for this compound are not available in the reviewed literature, data for other hydrofluoroethers indicate that their atmospheric lifetimes and GWPs can vary significantly depending on their molecular structure. acs.orgresearchgate.netresearchgate.net The primary atmospheric removal mechanism for HFEs is reaction with hydroxyl (OH) radicals. acs.orgfluorocarbons.org

The GWP of a substance is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide. epa.gov HFEs were developed as replacements for substances with high ozone depletion potential and high GWP, and generally have lower GWPs than the compounds they replace. nih.govresearchgate.net

To provide context, the following table presents the atmospheric lifetimes and 100-year GWPs for several other hydrofluorocarbons and hydrofluoroethers.

| Compound Name | Atmospheric Lifetime (years) | Global Warming Potential (100-year) |

| HFC-32 (Difluoromethane) | 5.6 | 650 |

| HFC-125 (Pentafluoroethane) | 32.6 | 2800 |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | 14.6 | 1300 |

| HFC-227ea (1,1,1,2,3,3,3-Heptafluoropropane) | 36.5 | 2900 |

| HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) | 209 | 6300 |

| HFE-134 (CHF2OCHF2) | 24.8 | Not specified |

| HFE-356mff (CF3CH2OCH2CF3) | 0.3 | Not specified |

This table is for illustrative purposes and includes data for compounds other than this compound to show the range of values for similar substances. acs.orgresearchgate.net

Emerging Research Applications of 1,1,1,2,3,3 Hexafluoro 2 Methoxypropane

Investigation as a Working Fluid in Advanced Thermal Systems

1,1,1,3,3,3-Hexafluoro-2-methoxypropane, also known as HFE-356mmz, is under investigation as a next-generation working fluid for advanced thermal systems due to its favorable thermophysical properties and lower global warming potential (GWP) compared to incumbent fluids. mdpi.com

Organic Rankine Cycle (ORC) systems are a key technology for converting low-temperature waste heat into useful electrical power. The selection of an appropriate working fluid is critical to the efficiency and viability of these systems. HFE-356mmz has been identified as a promising candidate to replace conventional ORC working fluids like R-245fa (1,1,1,3,3-pentafluoropropane), which are being phased out due to their high GWP. mdpi.com

Research into the thermophysical properties of HFE-356mmz has been conducted to evaluate its performance in ORC applications. mdpi.com Key properties such as sound velocity and dielectric permittivity in the vapor phase have been measured to derive essential thermodynamic data, including ideal-gas heat capacity and enthalpy. mdpi.comresearchgate.net This data is fundamental for accurately simulating and predicting the performance of an ORC system. mdpi.com

A comparison of the ideal-gas heat capacity of HFE-356mmz with R-245fa and n-pentane, another common ORC fluid, reveals distinct thermodynamic characteristics that influence cycle efficiency. mdpi.com While HFE-356mmz is considered mildly flammable, its significantly lower GWP of 14 makes it an environmentally attractive alternative to R-245fa, which has a GWP of 858. mdpi.com

Table 1: Comparison of Thermophysical Properties of ORC Working Fluids

| Property | 1,1,1,3,3,3-Hexafluoro-2-methoxypropane (HFE-356mmz) | 1,1,1,3,3-Pentafluoropropane (R-245fa) | n-Pentane |

|---|---|---|---|

| Molar Mass ( g/mol ) | 182.06 | 134.05 | 72.15 |

| Boiling Point (°C at 1 atm) | 34 | 15.3 | 36.1 |

| Global Warming Potential (100-yr) | 14 mdpi.com | 858 mdpi.com | ~5 |

| Flammability | Mildly Flammable mdpi.com | Non-flammable | Highly Flammable |

High-temperature heat pumps (HTHPs) are increasingly important for industrial waste heat recovery and for providing high-temperature heat for various processes, thereby reducing fossil fuel consumption. The working fluid in an HTHP must exhibit chemical stability at high temperatures and have suitable vapor pressure characteristics. daikinchemicals.com

While direct research on 1,1,1,3,3,3-Hexafluoro-2-methoxypropane in HTHP systems is not extensively documented in the available literature, its properties as a hydrofluoroether (HFE) suggest potential applicability. HFEs are known for their thermal stability and can be suitable for heat transfer applications. The selection of a working fluid is critical and is limited by the maximum required condenser operating temperature and the resulting pressure, which must be within the operational limits of available compressors and heat exchangers. daikinchemicals.com The performance of HTHPs is often evaluated by their Coefficient of Performance (COP), which is a measure of their heating efficiency. cetjournal.itiifiir.org Further research would be necessary to fully characterize the performance of HFE-356mmz in HTHP cycles and compare it to other low-GWP refrigerants under various operating conditions. cetjournal.it

Formulation Research for Precision Cleaning and Solvency Applications

Hydrofluoroethers (HFEs) like 1,1,1,3,3,3-Hexafluoro-2-methoxypropane are valued in precision cleaning for their excellent balance of performance, safety, and environmental properties. They are effective alternatives to older solvents like chlorofluorocarbons (CFCs) that were phased out due to their high ozone depletion potential (ODP).

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This property is highly advantageous in cleaning applications, particularly in vapor degreasing, as it ensures the composition of the solvent remains constant during use and recovery, maintaining consistent cleaning performance and safety characteristics. google.com

Research has led to the formulation of azeotropic or azeotrope-like compositions containing 1,1,1,3,3,3-Hexafluoro-2-methoxypropane (HFMOP) for various cleaning and degreasing tasks. google.com These compositions are designed to be nonflammable and effective at dissolving and removing contaminants such as flux residues from electronic components. google.com By combining HFMOP with a second component, the solvency can be tailored for specific applications. google.com

Table 2: Examples of Azeotropic Compositions Containing 1,1,1,3,3,3-Hexafluoro-2-methoxypropane (HFMOP)

| Second Component | Composition of HFMOP (wt. %) | Composition of Second Component (wt. %) | Boiling Point (°C at 1 atm) |

|---|---|---|---|

| trans-1,2-Dichloroethylene | ~55 | ~45 | ~38 google.com |

| Isopropyl Alcohol | 94 - 99 | 1 - 6 | Not specified google.com |

| Ethanol | Variable | Variable | Not specified google.com |

Data derived from patent literature describing a range of formulations. google.com

The solvency mechanism of hydrofluoroethers is attributed to their unique molecular structure, which includes both a highly fluorinated segment and a hydrocarbon or ether segment. This structure imparts a selective solvency, allowing them to dissolve a range of soils, including oils, greases, and waxes, while having low solubility for many plastics and elastomers, which ensures good material compatibility.

HFEs are effective in co-solvent cleaning systems, where they are used in conjunction with a more aggressive, low-volatility organic solvent. In this system, the organic solvent provides the primary cleaning power for heavy contaminants like oils, greases, and flux residues, while the HFE acts as a rinse agent. The HFE effectively removes the cleaning solvent and provides a non-flammable vapor blanket, enhancing the safety of the process.

Exploration as a Co-solvent in Electrolyte Systems

Chemical Interactions within Complex Multi-component Solutions

Attempting to create content for these sections would require extrapolating data from a different chemical compound, which would be scientifically inaccurate and misleading.

Conclusion and Future Research Directions

Summary of Key Academic Findings

Academic research has primarily characterized 1,1,1,3,3,3-Hexafluoro-2-methoxypropane in the context of medicinal chemistry. Key findings establish it as a structural isomer of the convulsant flurothyl, while it functions as a general anesthetic. wikipedia.org Its identity as a known related compound and potential precursor to the widely used anesthetic Sevoflurane is also well-documented. nih.govgoogle.com Its fundamental physical properties, such as boiling point and density, have been determined, and synthesis routes, typically involving the methylation of hexafluoroisopropanol, are established in patent literature. daikinchemicals.comgoogle.com

Identification of Remaining Knowledge Gaps for 1,1,1,3,3,3-Hexafluoro-2-methoxypropane

Despite its relevance to pharmaceuticals, significant knowledge gaps remain:

Environmental Profile: There is a profound lack of data on its environmental fate, persistence, biodegradability, and potential for bioaccumulation. Its behavior as a potential PFAS compound is largely inferred rather than studied. acs.orgresearchgate.net

Comprehensive Toxicological Data: While its anesthetic properties are known, a detailed toxicological profile covering chronic exposure, metabolic pathways, and ecotoxicity is absent from public research.

Expanded Applications: Beyond its role as a pharmaceutical intermediate and research chemical, its potential applications in areas like materials science, advanced solvents, or as a fluoropolymer precursor have not been thoroughly explored. man.ac.uk

Physicochemical Behavior in Mixtures: Detailed studies on its behavior as a co-solvent and its interactions with other compounds are limited, which hinders its application in advanced chemical processes. researchgate.net

Proposed Methodologies for Addressing Current Research Challenges

To fill the identified knowledge gaps, the following methodologies are proposed:

Environmental Fate Modeling and Analysis: Employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to trace its presence and degradation in environmental matrices. Computational modeling could predict its transport and persistence. nih.gov

In Vitro and In Vivo Toxicological Studies: Conducting comprehensive toxicological assessments following established international guidelines to understand its metabolic fate and long-term effects.

High-Throughput Screening: Using high-throughput screening methods to explore its efficacy as a solvent for various polymers or as a catalyst in novel chemical reactions.

Computational Chemistry: Utilizing quantum chemical simulations to predict its reactivity, interaction with biological targets, and potential as a building block for new materials. A recent study demonstrated how simulations could elucidate the degradation mechanism of certain PFAS, a technique that could be applied here.

Potential for Development of New Academic Theories and Models

The unique properties of 1,1,1,3,3,3-Hexafluoro-2-methoxypropane could contribute to new theoretical frameworks. Its structure, intermediate between a simple ether and a highly fluorinated alkane, makes it an interesting model compound for studying intermolecular forces and solvation effects in fluorinated systems. Deeper investigation into its anesthetic mechanism, contrasted with its convulsant isomer, could refine neuropharmacological models of anesthetic action at ligand-gated ion channels.

Interdisciplinary Research Opportunities Involving the Compound

The study of 1,1,1,3,3,3-Hexafluoro-2-methoxypropane offers numerous opportunities for interdisciplinary collaboration:

Chemistry and Environmental Science: Joint research to investigate its environmental lifecycle, from industrial release to its ultimate fate in ecosystems, contributing to the broader understanding of PFAS. nih.govacs.org

Medicinal Chemistry and Pharmacology: Collaboration to explore its anesthetic properties further or to design new fluorinated therapeutic agents based on its molecular scaffold. mdpi.comnih.gov

Materials Science and Chemical Engineering: Investigating its use in the synthesis of novel fluoropolymers or as a component in advanced electrolytes or heat-transfer fluids. man.ac.uk

Biochemistry and Toxicology: Studying its interaction with proteins and other biological macromolecules to elucidate its mechanism of action and potential toxicity. nih.gov

Q & A

Basic Research Questions

Q. How is 1,1,1,2,3,3-Hexafluoro-2-methoxypropane identified and characterized in laboratory settings?

- Methodological Answer : Identification relies on spectroscopic techniques (NMR, IR) and chromatographic methods (GC-MS) for purity assessment. Structural confirmation is achieved via CAS registry (13171-18-1) and cross-referencing with safety data sheets (SDS) for physical properties like boiling point (81.3°C at 760 mmHg) and density (1.5844 g/cm³) . Safety protocols mandate GHS-compliant labeling (non-hazardous under current classifications) and handling in ventilated environments to mitigate unstudied toxicological risks .

Q. What safety protocols are critical for handling this compound in academic research?

- Methodological Answer : Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS P102, P210) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Inert gas purging for flammability mitigation (flash point: 8.2°C) .

- Emergency Response : Immediate rinsing with water for eye/skin exposure and medical consultation if inhaled .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermophysical properties of this compound?

- Methodological Answer : Discrepancies in properties like viscosity or thermal conductivity are addressed via:

- Standardized Measurement Techniques : Isochoric methods for PVT data and transient hot-wire techniques for thermal conductivity .

- Cross-Validation : Comparing data from acoustic-microwave resonance (sound velocity, dielectric permittivity) with empirical models (e.g., Peng-Robinson equation of state) .

- Uncertainty Analysis : Quantifying instrument error (<1% for resonance methods) and environmental variability (temperature ±0.02 K) .

Q. How are extended corresponding states (ECS) and residual entropy scaling (RES) applied to model transport properties?

- Methodological Answer :

- ECS Technique : Normalizes viscosity and thermal conductivity data to reference fluids (e.g., R-245fa) using reduced temperature and pressure scaling. Validated for vapor-phase properties at 300–500 K .

- RES Technique : Correlates entropy scaling parameters with molecular dipole moments (0.7–1.2 D) derived from dielectric permittivity measurements. Effective for predicting liquid-phase viscosity within ±5% accuracy .

- Data Integration : Combines ECS and RES outputs with molecular dynamics simulations to refine predictions for ORC applications .

Q. What experimental designs optimize the measurement of vapor-phase thermophysical properties for ORC applications?

- Methodological Answer :

- Apparatus : Cylindrical acoustic-microwave resonators measure sound velocity (for ideal-gas heat capacity, ) and dielectric permittivity (for molar polarizability) .

- Protocols :

- Temperature Control : Stabilize samples at ±0.01 K using Peltier modules.

- Pressure Calibration : Traceable to NIST standards (uncertainty <0.05%).

- Data Analysis : Use virial coefficients to derive density and compressibility factors, critical for enthalpy calculations in ORC simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.